molecular formula C11H14O2 B166922 Phenyl valerate CAS No. 20115-23-5

Phenyl valerate

Cat. No.: B166922
CAS No.: 20115-23-5
M. Wt: 178.23 g/mol
InChI Key: MVIMPQVBUPCHEV-UHFFFAOYSA-N
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Description

Phenyl valerate is an organic compound classified as an ester, formed from the reaction between phenol and valeric acid. It is known for its role in various biochemical assays and its utility in scientific research, particularly in the study of enzyme activities and neuropathy target esterases .

Mechanism of Action

Target of Action

Phenyl valerate, also known as phenyl pentanoate, primarily targets butyrylcholinesterase (BChE) . BChE is a serine hydrolase capable of processing choline esters faster than any other substrate . It is identified as a protein with this compound esterase (PVase) activity, which is a key molecular event of organophosphorus-induced delayed neuropathy .

Mode of Action

This compound interacts with BChE as a substrate Instead, partially mixed inhibition was the best-fitting model to acetylthiocholine (AtCh) interacting with PVase activity . The kinetic results suggest that other sites could be involved in those activities . From the theoretical docking analysis, other more favorable sites for binding this compound were deduced, related with Asn289 residue, situated far from the catalytic site .

Biochemical Pathways

This compound is a substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . It has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding .

Pharmacokinetics

The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal

Result of Action

The molecular and cellular effects of this compound’s action involve its interaction with BChE. It shows PVase activity with a similar sensitivity to inhibitors as its cholinesterase (ChE) activity . Molecular modeling studies suggest that this compound has a higher potential for non-competitive inhibition, being also able to inhibit the hydrolysis of acetylcholine (ACh) through interactions with the PV-site .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl valerate can be synthesized through the O-acylation of phenols. One common method involves dissolving phenol and acyl chloride in trifluoromethanesulfonic acid and acetonitrile at room temperature. The reaction mixture is stirred for an hour, then poured into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, then dried over magnesium sulfate and filtered .

Industrial Production Methods: In an industrial setting, this compound is typically produced by reacting phenol with valeric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Phenyl valerate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It is also involved in enzymatic reactions, particularly with butyrylcholinesterase, where it serves as a substrate for measuring esterase activity .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl valerate is widely used in scientific research due to its role as a substrate in enzyme assays. It is particularly useful in studying the activity of neuropathy target esterases and butyrylcholinesterase. These studies are crucial for understanding the mechanisms of organophosphorus-induced delayed neuropathy and other neurotoxic effects .

In addition, this compound is used in the development of biosensors and bioassays. Its ability to interact with specific enzymes makes it a valuable tool in analytical chemistry and biochemistry .

Comparison with Similar Compounds

Comparison: Phenyl valerate is unique due to its specific interaction with butyrylcholinesterase and its role in studying neuropathy target esterases. While similar compounds like phenyl acetate and phenyl butyrate also serve as substrates for esterases, this compound’s specific applications in neurotoxicity research and biosensor development set it apart .

Properties

IUPAC Name

phenyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIMPQVBUPCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173930
Record name Phenyl valerate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [AccuStandard MSDS]
Record name Phenyl valerate
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CAS No.

20115-23-5
Record name Phenyl pentanoate
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Record name Phenyl valerate
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Record name Phenyl valerate
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Record name Phenyl valerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Phenyl Valerate in neurotoxicology?

A1: this compound is an artificial substrate for an enzyme called Neuropathy Target Esterase (NTE). [, ] NTE is found in neurons and some other cell types in vertebrates. [] It plays a crucial role in neural development and is the target of certain organophosphorus (OP) compounds that can cause a debilitating neurological disorder called OP-induced delayed neuropathy (OPIDN). [, , ]

Q2: How does PV help in studying OPIDN?

A2: While the physiological substrate of NTE remains unknown, PV serves as an effective artificial substrate for in vitro studies. [] By measuring the rate of PV hydrolysis by NTE, researchers can assess the inhibitory effects of various OP compounds. [, ] This allows for the identification and characterization of potentially neurotoxic compounds and aids in understanding the mechanisms of OPIDN. [, , ]

Q3: Is there a link between PV hydrolysis, NTE inhibition, and OPIDN?

A3: Yes, research suggests a strong correlation. Inhibition of NTE activity, particularly by OP compounds that cause the enzyme to "age" after binding, is a key event in the development of OPIDN. [, ] PV hydrolysis assays allow researchers to quantify this inhibition and study the structure-activity relationship of different OP compounds in inducing OPIDN. [, , , ]

Q4: Can PV hydrolysis be used to study NTE in different species?

A4: Yes, PV hydrolysis has been used to characterize NTE activity in various species, including humans, hens, rats, and mice. [, , , ] This allows for a comparative analysis of NTE sensitivity to OPs across species, providing valuable insights into the development of OPIDN in different organisms. [, , ]

Q5: Are there any alternative substrates for studying NTE activity?

A5: Research indicates that NTE may act as a lysophospholipase, with lysolecithin as a potential physiological substrate. [] A modified NTE assay using lysolecithin instead of PV has been developed and validated in mice, providing another avenue to study NTE activity and its role in OPIDN. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] These properties are essential for accurate preparation of solutions and interpretation of experimental data.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research doesn't delve into detailed spectroscopic analysis of PV, studies have examined the photo-Fries rearrangement of aromatic alkyl esters, including PV. [] This rearrangement leads to the formation of various products, including hydroxyphenyl alkyl ketones and phenol, highlighting the photochemical behavior of PV. []

Q8: How is the hydrolysis of PV measured in NTE assays?

A8: The standard NTE assay utilizes a colorimetric method to measure the phenol produced from PV hydrolysis. [, ] Phenol reacts with 4-aminoantipyrine to form a colored product with absorbance at a specific wavelength. [] The rate of color formation is directly proportional to NTE activity.

Q9: Have there been any improvements to the standard NTE assay?

A9: Yes, researchers have made modifications to enhance the sensitivity and accuracy of the NTE assay. [, ] For instance, the inclusion of the detergent sodium dodecyl sulfate (SDS) in the assay mixture has been shown to shift the absorbance spectrum of the colored product, allowing for more accurate measurements. []

Q10: Are there alternative methods for measuring NTE activity?

A10: Yes, electrochemical methods have also been developed for NTE activity measurement. [, ] These methods utilize biosensors incorporating tyrosinase enzymes, which detect the phenol produced during PV hydrolysis. [, ] These biosensor-based methods offer high sensitivity and the potential for rapid, real-time analysis of NTE activity, even in complex matrices like whole blood. [, ]

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